Glycine, N-((hydroxyphenoxyphosphinyl)methyl)-, methyl ester
Overview
Description
Glycine, N-((hydroxyphenoxyphosphinyl)methyl)-, methyl ester: is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is a derivative of glycine, an amino acid, and contains a hydroxyphenoxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((hydroxyphenoxyphosphinyl)methyl)-, methyl ester typically involves the esterification of glycine with methanol in the presence of a hydroxyphenoxyphosphinyl group. The reaction conditions often require the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Amides and other substituted esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in synthetic chemistry.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving esters and amino acids. It serves as a model compound for understanding ester hydrolysis and other biochemical reactions.
Medicine: Potential applications in medicine include its use as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug. This approach can improve the bioavailability and pharmacokinetics of certain medications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Glycine, N-((hydroxyphenoxyphosphinyl)methyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenoxyphosphinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing glycine and other metabolites that exert biological effects .
Comparison with Similar Compounds
Glycine methyl ester: A simpler ester of glycine without the hydroxyphenoxyphosphinyl group.
Phenyl glycine ester: Contains a phenyl group instead of the hydroxyphenoxyphosphinyl group.
Phosphinyl glycine ester: Contains a phosphinyl group but lacks the hydroxyphenoxy group.
Uniqueness: Glycine, N-((hydroxyphenoxyphosphinyl)methyl)-, methyl ester is unique due to the presence of both the hydroxyphenoxy and phosphinyl groups. This combination imparts distinct chemical and biological properties, making it more versatile and reactive compared to similar compounds. The hydroxyphenoxy group enhances its potential for hydrogen bonding and interactions with biological targets, while the phosphinyl group adds to its reactivity and stability.
Properties
IUPAC Name |
[(2-methoxy-2-oxoethyl)amino]methyl-phenoxyphosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-15-10(12)7-11-8-17(13,14)16-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRSEWYGNQQNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCP(=O)(O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073598 | |
Record name | Glycine, N-[(hydroxyphenoxyphosphinyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65463-19-6 | |
Record name | Glycine, N-((hydroxyphenoxyphosphinyl)methyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065463196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-[(hydroxyphenoxyphosphinyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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